1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Description

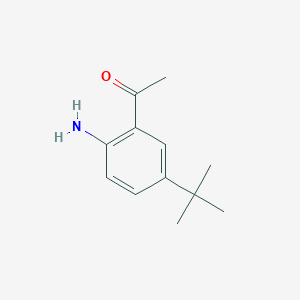

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-5-tert-butylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(14)10-7-9(12(2,3)4)5-6-11(10)13/h5-7H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBAIPBJSKSQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Amino-5-tert-butylphenyl)ethan-1-one: Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and established chemical principles to present a detailed profile. This document covers the predicted physicochemical properties, a plausible synthetic route with mechanistic insights, and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. The potential applications of this compound as a building block in drug discovery are also explored, drawing parallels with similar aminoacetophenone derivatives.

Introduction

Substituted aminoacetophenones are a critical class of intermediates in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The unique arrangement of the amino and acetyl functional groups on the aromatic ring allows for diverse chemical transformations, making them valuable scaffolds in drug discovery. This guide focuses on this compound (CAS No. 126272-91-1), a member of this family featuring a bulky tert-butyl group. This substituent is often incorporated into drug candidates to enhance lipophilicity and modulate biological activity.[2]

This document aims to provide a detailed, albeit largely predictive, technical resource for researchers. The information presented is grounded in the well-established chemistry of analogous compounds, such as 1-(2-Amino-5-methylphenyl)ethanone, and fundamental principles of organic chemistry.[3][4]

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound consists of an acetophenone core with an amino group at the ortho position and a tert-butyl group at the para position relative to the amino group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₂H₁₇NO | Based on structure |

| Molecular Weight | 191.27 g/mol | Calculated from formula |

| Appearance | Likely a yellow to brown solid or oil | Analogy with other aminoacetophenones |

| Melting Point | Not available | Expected to be a low-melting solid |

| Boiling Point | Not available | Higher than the methyl analogue |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate); sparingly soluble in water | General solubility of similar organic compounds |

| pKa (of the amino group) | ~4-5 | Electron-withdrawing effect of the acetyl group decreases basicity compared to aniline |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-tert-butylaniline. This multi-step synthesis involves a Friedel-Crafts acylation, followed by nitration and subsequent reduction of the nitro group. The rationale behind this proposed route is the regioselective control offered by the directing effects of the substituents on the aromatic ring.

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

-

Rationale: The amino group of 4-tert-butylaniline is highly activating and can interfere with the subsequent Friedel-Crafts acylation. Therefore, it is protected as an acetamide to moderate its reactivity and prevent side reactions.

-

Procedure:

-

Dissolve 4-tert-butylaniline in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-tert-butylphenyl)acetamide.

-

Step 2: Friedel-Crafts Acylation

-

Rationale: The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring.[5] The acetamido group is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the position ortho to it. Therefore, the acylation is expected to occur predominantly at the position ortho to the acetamido group.

-

Procedure:

-

Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the suspension to form the acylium ion electrophile.

-

Add a solution of N-(4-tert-butylphenyl)acetamide in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at low temperature and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(5-tert-butyl-2-acetylphenyl)acetamide.

-

Step 3: Deprotection of the Amino Group

-

Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amino group.

-

Procedure:

-

Reflux the crude N-(5-tert-butyl-2-acetylphenyl)acetamide in an aqueous solution of hydrochloric acid.

-

Monitor the reaction by TLC until the deprotection is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the free amine.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

-

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and comparison with structurally similar compounds.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR assignments for this compound.

-

Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the phenyl ring. The proton ortho to the acetyl group will be the most deshielded (~7.6 ppm, doublet). The proton meta to the acetyl group and ortho to the tert-butyl group will appear as a doublet of doublets around 7.2 ppm. The proton ortho to the amino group will be the most shielded (~6.7 ppm, doublet).

-

Amino Protons: A broad singlet corresponding to the two amino protons is expected around 6.0 ppm. The chemical shift of this peak is dependent on the solvent and concentration.

-

Acetyl Protons: A sharp singlet for the three protons of the acetyl group should appear around 2.5 ppm.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group is predicted to be around 1.3 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~200 | C=O (ketone) | Typical chemical shift for a carbonyl carbon in a ketone. |

| ~150 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group. |

| ~145 | C-C(CH₃)₃ | Aromatic carbon attached to the tert-butyl group. |

| ~130 | Ar-C (quaternary) | Quaternary aromatic carbon adjacent to the acetyl group. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon shielded by the amino group. |

| ~34 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~31 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

| ~28 | -COCH₃ | Methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the acetyl and tert-butyl groups.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated ketone.

-

N-H Bending: A band in the region of 1590-1650 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 191. The fragmentation pattern will likely be dominated by two major pathways:

-

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to give a stable acylium ion at m/z = 176 (M-15), which would likely be the base peak.

-

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring to give a fragment at m/z = 148 (M-43).

Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural motifs are present in many biologically active compounds. Aminoacetophenones are key intermediates in the synthesis of various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, which are scaffolds for numerous drugs.[1][6]

Caption: Potential applications of this compound in drug discovery.

The presence of the tert-butyl group can be advantageous in drug design by:

-

Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Enhancing Metabolic Stability: The bulky group can shield adjacent parts of the molecule from metabolic enzymes.

-

Improving Binding Affinity: The tert-butyl group can engage in favorable hydrophobic interactions within the binding pocket of a biological target.

Researchers can utilize this compound in diversity-oriented synthesis to generate libraries of novel compounds for screening against various therapeutic targets.[1]

Conclusion

This compound is a substituted aminoacetophenone with significant potential as a building block in synthetic and medicinal chemistry. Although experimental data for this specific compound is scarce, this technical guide provides a robust, predictive framework for its properties, synthesis, and characterization based on established chemical principles and data from analogous molecules. The proposed synthetic route is logical and utilizes well-understood reactions, while the predicted spectroscopic data offers a valuable reference for its identification. The potential applications in drug discovery, leveraging the advantageous properties of the tert-butyl group, highlight the value of this compound for further investigation. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further exploration of this promising chemical entity.

References

- Fox, M. A., & Whitesell, J. K. (1994). Organic Chemistry. Jones & Bartlett Learning.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- BenchChem. (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)

-

NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Amino-5-nitrophenyl)ethanone. Retrieved February 23, 2026, from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 23, 2026, from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved February 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 23, 2026, from [Link]

- BenchChem. (2025). Applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Medicinal Chemistry: A Detailed Guide. BenchChem.

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved February 23, 2026, from [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved February 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 23, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved February 23, 2026, from [Link]

-

Passow, C. T., & Harki, D. A. (2019). Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. Current protocols in nucleic acid chemistry, 77(1), e86. [Link]

-

Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & medicinal chemistry letters, 21(14), 4239–4242. [Link]

- European Patent Office. (1999).

-

Pharmaffiliates. (n.d.). 1-(5-Amino-2-hydroxyphenyl)ethanone. Retrieved February 23, 2026, from [Link]

-

MDPI. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Retrieved February 23, 2026, from [Link]

-

MDPI. (2023, April 26). Biological Activities of Lamiaceae Species: Bio-Guided Isolation of Active Metabolites from Salvia officinalis L.. Retrieved February 23, 2026, from [Link]

-

PubMed. (2022, August 12). Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages. Retrieved February 23, 2026, from [Link]

-

Thieme. (n.d.). 3. 1H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

-

InTechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved February 23, 2026, from [Link]

-

OpenStax. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved February 23, 2026, from [Link]

-

PubMed. (n.d.). In vitro biological activities of alkaloids from Cryptolepis sanguinolenta. Retrieved February 23, 2026, from [Link]

-

PMC. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved February 23, 2026, from [Link]

-

MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved February 23, 2026, from [Link]

Sources

- 1. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. e-fas.org [e-fas.org]

An In-depth Technical Guide on the Solubility Profile of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a detailed methodological guide for researchers and drug development professionals. It combines theoretical principles with robust, field-proven experimental protocols, emphasizing the causality behind experimental choices to ensure scientific integrity. The guide details the gold-standard isothermal shake-flask method, analytical quantification using High-Performance Liquid Chromatography (HPLC), and a structured approach to data presentation and interpretation.

Introduction to this compound

This compound is an aromatic ketone with functional groups that make it a valuable building block in synthetic and medicinal chemistry. Its structure, featuring an amino group and a bulky tert-butyl group, suggests a nuanced solubility behavior that is critical to characterize for its effective use.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₇NO

-

Molecular Weight: 191.27 g/mol

-

CAS Number: 38555-46-9

The chemical structure of this compound is presented below. The presence of a hydrogen-bond-donating amino group, a polar ketone functional group, and a nonpolar tert-butyl group suggests that its solubility will be highly dependent on the choice of solvent.

Caption: Chemical structure of this compound.

Physicochemical Properties

While specific experimentally-determined physicochemical properties for this exact molecule are not widely published, estimations and comparisons to similar structures are valuable. For instance, a structurally related compound, 1-(2-amino-5-methylphenyl)ethanone, is described as soluble in organic solvents.[1] The tert-butyl group in the title compound, being larger and more nonpolar than a methyl group, is expected to enhance solubility in nonpolar solvents and potentially decrease it in highly polar solvents compared to its methyl analog.

Significance in Pharmaceutical Research

Compounds with the aminophenone scaffold are prevalent in medicinal chemistry and serve as precursors for a wide range of heterocyclic compounds with diverse biological activities. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and for its potential use in formulation studies should it be part of a final API.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept, stating that substances with similar polarities are more likely to be soluble in one another.[2]

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. Polar solvents, such as alcohols, can engage in hydrogen bonding and dipole-dipole interactions, which can effectively solvate polar solutes. Nonpolar solvents, like hydrocarbons, primarily interact through weaker van der Waals forces and are better suited for dissolving nonpolar solutes.

-

Solute Properties: The crystal lattice energy of the solid solute must be overcome by the energy of solvation. Factors such as molecular size, shape, and the presence of functional groups that can participate in intermolecular interactions (e.g., hydrogen bonding) significantly influence solubility.

-

Hydrogen Bonding: The amino group in this compound can act as a hydrogen bond donor, while the keto group can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (protic solvents like methanol and ethanol) are likely to be effective at solvating this molecule.

Strategic Selection of Organic Solvents

A well-chosen panel of organic solvents is essential for building a comprehensive solubility profile. The selection should span a range of polarities and hydrogen bonding capabilities.

Table 1: Proposed Solvent Panel for Solubility Screening

| Solvent Class | Example Solvent | Polarity Index | Rationale for Inclusion |

| Protic Polar | Methanol | 5.1 | Capable of hydrogen bonding, effective for many polar organic molecules. |

| Ethanol | 4.3 | Similar to methanol but slightly less polar; widely used in pharma. | |

| Aprotic Polar | Acetonitrile | 5.8 | High polarity, lacks hydrogen bond donating ability. |

| Acetone | 5.1 | Aprotic ketone, can act as a hydrogen bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic solvent, often used for initial stock solutions.[3] | |

| Nonpolar | Toluene | 2.4 | Aromatic hydrocarbon, good for nonpolar and aromatic compounds. |

| Heptane | 0.1 | Aliphatic hydrocarbon, represents a highly nonpolar environment. | |

| Intermediate | Dichloromethane (DCM) | 3.1 | Chlorinated solvent with moderate polarity. |

| Ethyl Acetate | 4.4 | Ester with moderate polarity, a common solvent in synthesis. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The thermodynamic or equilibrium solubility is the most accurate measure and is crucial for drug development.[4][5] The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6]

The Isothermal Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7] The concentration of the dissolved compound in the supernatant is then measured.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Experimental Protocol

-

Preparation: Accurately weigh an excess amount of this compound (to ensure a solid phase remains at equilibrium) into a glass vial.

-

Solvent Addition: Add a precise volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.[8]

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[2]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and widely used technique for quantifying the concentration of a dissolved compound in solubility studies.[9]

-

Method Development: A reverse-phase HPLC method should be developed. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

-

Calibration: Prepare a series of standard solutions of the compound in a known solvent (e.g., the mobile phase) at different concentrations.[2] Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the prepared (filtered and diluted) sample from the solubility experiment. Use the calibration curve to determine the concentration of the compound in the diluted sample.

Data Analysis and Presentation

The final solubility value is calculated by taking into account the dilution factor used during sample preparation. The results should be presented in a clear and organized manner, typically in a table, to allow for easy comparison across different solvents.

Table 2: Solubility Profile of this compound at 25°C (Template for Experimental Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

| Acetonitrile | Experimental Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Heptane | Experimental Value | Calculated Value |

| Dichloromethane (DCM) | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value |

Conclusion

References

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

PubMed. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Turkish Journal of Pharmaceutical Sciences. DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

Sources

- 1. CAS 25428-06-2: Ethanone,1-(2-amino-5-methylphenyl)- [cymitquimica.com]

- 2. pharmaguru.co [pharmaguru.co]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. protocols.io [protocols.io]

- 6. who.int [who.int]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Navigating Stability: A Technical Guide to the Thermodynamic Properties of Tert-butyl Substituted Aminoacetophenones

Abstract

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its therapeutic potential. This guide provides an in-depth exploration of the thermodynamic stability of tert-butyl substituted aminoacetophenones, a class of compounds with significant relevance in medicinal chemistry. We will dissect the intricate interplay of steric and electronic effects imparted by the tert-butyl and amino substituents on the acetophenone scaffold. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for the assessment of molecular stability.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with molecular stability being a critical determinant of success. Thermodynamic stability, a measure of a molecule's energy state, directly influences its shelf-life, degradation pathways, and ultimately, its safety and efficacy.[1] For drug development professionals, a thorough understanding of the factors governing thermodynamic stability is not merely academic; it is a prerequisite for rational drug design and the development of robust formulations.

Aromatic ketones, such as acetophenone and its derivatives, are prevalent structural motifs in a wide array of pharmaceuticals.[2] The introduction of substituents onto the aromatic ring can dramatically alter the molecule's physicochemical properties, including its stability. This guide focuses on the combined influence of two key substituents: the bulky tert-butyl group and the electronically active amino group. By understanding how these groups modulate the thermodynamic landscape of the acetophenone core, we can better predict and engineer the stability of novel drug candidates.

The Molecular Architecture: Unpacking the Influence of Tert-butyl and Amino Substituents

The thermodynamic stability of tert-butyl substituted aminoacetophenones is a consequence of the cumulative effects of its constituent parts. The bulky tert-butyl group and the nucleophilic amino group each exert distinct steric and electronic influences on the acetophenone framework.

The Tert-butyl Group: A Steric Shield

The tert-butyl group, with its tetrahedral arrangement of three methyl groups around a central carbon, is a quintessential sterically demanding substituent.[3] Its significant bulk creates a "steric shield" around the molecule, which can have profound effects on its reactivity and stability.[3][4]

-

Kinetic Stabilization: The steric hindrance provided by the tert-butyl group can physically obstruct the approach of reagents, thereby slowing down degradation reactions.[4] This "kinetic stabilization" is a powerful tool in drug design for protecting metabolically labile sites from enzymatic degradation, potentially increasing a drug's half-life.[3]

-

Conformational Locking: The large A-value of the tert-butyl group means it has a strong preference for the equatorial position in cyclic systems, effectively "locking" the conformation.[3] In the context of substituted acetophenones, this can influence the planarity of the molecule and the orientation of the acetyl group relative to the ring, which in turn affects electronic delocalization and stability.

The Amino Group: An Electronic Modulator

The amino group, with its lone pair of electrons, is a strong electron-donating group. Its presence on the aromatic ring significantly influences the electron density distribution and, consequently, the molecule's reactivity and stability.

-

Resonance and Inductive Effects: The amino group donates electron density to the aromatic ring through resonance, which can stabilize the molecule. However, aromatic amines are also inherently susceptible to oxidation, a major degradation pathway.[1] The position of the amino group (ortho, meta, or para) relative to the acetyl group will dictate the extent of its electronic influence.

-

Intramolecular Hydrogen Bonding: When the amino group is positioned ortho to the acetyl group, there is the potential for intramolecular hydrogen bonding between an amino hydrogen and the carbonyl oxygen.[1][5] This interaction can significantly stabilize the molecule by forming a pseudo-six-membered ring, which reduces the overall energy of the system.[6]

The interplay of these steric and electronic effects is what ultimately determines the thermodynamic stability of a given tert-butyl substituted aminoacetophenone isomer.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability relies on empirical data. Several analytical techniques are indispensable for characterizing the thermal properties of small molecules.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is widely used to determine melting point, enthalpy of fusion, and to detect polymorphism.[8][9]

-

Principle: A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.

-

Application: For tert-butyl substituted aminoacetophenones, DSC can reveal the melting temperature, which is an indicator of the stability of the crystal lattice. The presence of multiple melting peaks can indicate the existence of different polymorphic forms, each with its own unique stability profile.[8][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability and decomposition profile of a compound.[11]

-

Principle: A high-precision balance continuously records the mass of a sample as it is heated.

-

Application: TGA provides the decomposition temperature of a compound, which is a direct measure of its thermal stability.[11] The resulting TGA curve can also reveal information about the decomposition mechanism and the presence of volatile components.

Experimental Protocol: Thermal Analysis Workflow

The following protocol outlines a standardized workflow for the thermal analysis of tert-butyl substituted aminoacetophenones using DSC and TGA.

Caption: Workflow for DSC and TGA analysis.

Computational Approaches to Predicting Stability

In addition to experimental methods, computational chemistry provides powerful tools for predicting and understanding molecular stability. Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic structure and energetic properties of organic molecules.[2][12][13]

-

Principle: DFT calculations solve the Schrödinger equation to determine the electron density of a molecule, from which its energy and other properties can be derived.

-

Application: DFT can be used to calculate the ground-state energies of different isomers of tert-butyl substituted aminoacetophenones. By comparing these energies, one can predict their relative thermodynamic stabilities. DFT can also be used to model the energetic landscape of conformational changes and to calculate the strength of intramolecular hydrogen bonds.[14]

Computational Protocol: DFT Workflow for Stability Prediction

The following protocol outlines a general workflow for using DFT to predict the relative stability of tert-butyl substituted aminoacetophenones.

Caption: Workflow for DFT-based stability prediction.

Data Synthesis and Interpretation: A Comparative Look

| Isomer | Substitution Pattern | Predicted Key Stabilizing Factors | Expected Relative Thermal Stability |

| 1 | 2-amino, 4-tert-butyl | Intramolecular hydrogen bonding, Steric shielding of amino group | High |

| 2 | 4-amino, 2-tert-butyl | Steric hindrance to dimerization/degradation | Moderate to High |

| 3 | 3-amino, 5-tert-butyl | Minimal steric and electronic interference | Moderate |

| 4 | 4-amino, 3-tert-butyl | Steric hindrance may disrupt planarity | Moderate |

This table presents a hypothetical comparison and expected trends. Actual data will be dependent on the specific isomers synthesized and analyzed.

Conclusion: A Roadmap for Rational Design

The thermodynamic stability of tert-butyl substituted aminoacetophenones is a complex interplay of steric hindrance, electronic effects, and intramolecular interactions. A comprehensive understanding of these factors is paramount for the rational design of stable and effective drug candidates. By employing a combination of experimental techniques like DSC and TGA, and computational methods such as DFT, researchers can gain deep insights into the stability profiles of these important molecules. This knowledge empowers drug development professionals to make informed decisions, from lead optimization to formulation development, ultimately contributing to the creation of safer and more effective medicines.

References

-

A DFT study of the conformational behavior of para-substituted acetophenones in vacuum and in various solvents. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. Asian Journal of Chemistry, 24(10), 4614-4618. Retrieved February 23, 2026, from [Link]

-

Butyl group. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Soleymani, R., & Rajabzadeh, H. (2012). Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Tert-Butyl Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved February 23, 2026, from [Link]

-

The basicities of a series of substituted acetophenones in the ground state: A DFT study. (n.d.). Retrieved February 23, 2026, from [Link]

-

The intramolecular hydrogen bond in ortho-hydroxy acetophenones. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. (2005, April 15). PubMed. Retrieved February 23, 2026, from [Link]

-

Effect of intramolecular hydrogen bonding on the stability of a molecule. (2020, February 9). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]

-

Thermodynamic Studies for Drug Design and Screening. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

-

Tucaliuc, R. A., Shova, S., & Humelnicu, I. (2025). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. MDPI. Retrieved February 23, 2026, from [Link]

-

Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. (2021, May 22). PMC. Retrieved February 23, 2026, from [Link]

-

Thermal decomposition. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Butyl group - Wikipedia [en.wikipedia.org]

- 5. Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Analysis: Basicity & pKa of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

This is an in-depth technical guide on the basicity and pKa of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one .

Executive Summary

This compound (CAS: 306935-12-6 / Analogous derivatives) is a substituted acetophenone derivative primarily used as a synthesis intermediate for heterocyclic scaffolds (e.g., indoles, quinolines).

-

Estimated pKa (Conjugate Acid): 2.8 – 3.0 (Aqueous scale).[1]

-

Basicity Classification: Very weak base.[1]

-

Key Structural Driver: The basicity is heavily suppressed by an intramolecular hydrogen bond (IMHB) between the amino group and the carbonyl oxygen, alongside the electron-withdrawing nature of the acetyl group.[1] The tert-butyl group provides a minor compensatory increase in basicity via inductive donation.[1]

Structural & Electronic Analysis

To accurately determine the pKa without direct experimental literature for this specific derivative, we must apply a rigorous Structure-Activity Relationship (SAR) analysis using the Hammett Equation and validated reference compounds.[1]

Structural Architecture

The molecule consists of an acetophenone core with two critical substituents:

-

Amino group (-NH₂) at the ortho (2-) position.[1]

-

tert-Butyl group (-C(CH₃)₃) at the meta (5-) position relative to the acetyl, but para relative to the amino group.[1]

The Ortho-Effect & Intramolecular Hydrogen Bonding

The defining feature of 2-aminoacetophenones is the formation of a stable 6-membered pseudo-ring via intramolecular hydrogen bonding between the amine protons and the carbonyl oxygen.[1]

-

Mechanism: The lone pair on the nitrogen is partially delocalized into the aromatic ring and further engaged in the IMHB.[1]

-

Thermodynamic Consequence: Protonation of the nitrogen requires breaking this stable H-bond or disrupting the resonance system.[1] This energetic penalty significantly lowers the basicity compared to aniline.[1]

-

Reference Value: Unsubstituted 2-aminoacetophenone has a pKa of approximately 2.2 – 2.3 .[1]

Electronic Contribution of the tert-Butyl Group

The tert-butyl group is located at the 5-position.[1] Relative to the amino group (at position 2), this is a para relationship (1,4-substitution pattern).

-

Electronic Effect: The tert-butyl group is a weak Electron Donating Group (EDG) primarily acting through Inductive effects (+I) .[1]

-

Hammett Parameters:

- (para-sigma) for t-butyl: -0.20 .

-

Reaction constant (

) for aniline protonation: ~2.8 – 3.0 .[1]

-

Calculated Shift:

-

Theoretical pKa:

Chemical Equilibrium Diagram

The following diagram illustrates the protonation equilibrium and the stabilizing IMHB in the neutral species.

Figure 1: Protonation equilibrium showing the energetic penalty imposed by the Intramolecular Hydrogen Bond (IMHB).

Experimental Protocol: Spectrophotometric Titration

Due to the low pKa (< 3) and low aqueous solubility of this compound, standard potentiometric titration is prone to error.[1] UV-Vis Spectrophotometric Titration is the self-validating "Gold Standard" for this class of molecules.[1]

Principle

The conjugation of the amino lone pair with the aromatic ring and the carbonyl group creates a distinct UV absorption spectrum (typically a broad band around 350-400 nm).[1] Upon protonation, this conjugation is broken, causing a hypsochromic shift (Blue Shift) and a decrease in absorbance.[1]

Reagents & Equipment[1]

-

Analyte: this compound (pure).

-

Solvent: Methanol (spectroscopic grade) or 1,4-Dioxane (to ensure solubility).[1]

-

Acid: 0.1 M HCl and 1.0 M HCl (standardized).[1]

-

Instrument: Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Stock Preparation: Dissolve ~5 mg of the compound in 100 mL of Methanol.

-

Aliquot Transfer: Prepare 10 samples containing equal concentrations of the analyte.

-

Buffer Adjustment: Adjust each sample to a specific pH ranging from 1.0 to 5.0 using HCl and NaOH. Note: For pH < 2, use the Hammett Acidity Function (

) rather than pH meter readings. -

Spectral Scanning: Scan each sample from 200 nm to 500 nm.

-

Isosbestic Check (Self-Validation): Overlay the spectra. You must observe sharp isosbestic points (points where absorbance is invariant with pH).[1]

-

Data Analysis: Plot Absorbance (

) vs. pH.-

Use the Henderson-Hasselbalch transformation:

-

Workflow Diagram

Figure 2: Validated experimental workflow for pKa determination of weak bases.

Implications for Drug Development[1]

Solubility & Permeability

-

Lipophilicity: The tert-butyl group significantly increases

.[1] The molecule is highly lipophilic.[1] -

pH-Dependent Solubility: With a pKa ~2.9, this compound will remain uncharged (neutral) at physiological pH (7.[1]4) and even in the acidic environment of the stomach (pH 1.5 - 3.5), it will only be partially protonated.[1]

-

Consequence: Expect poor aqueous solubility across the entire physiological pH range.[1] Formulation strategies (e.g., SEDDS, amorphous solid dispersions) will be required.[1]

Synthetic Utility

The low basicity makes the amino group a poor nucleophile for standard alkylations but ideal for acid-catalyzed condensations, such as the Friedländer Synthesis of quinolines.[1] The tert-butyl group serves as a robust lipophilic handle that survives harsh acidic cyclization conditions.[1]

References

-

Reference Compound Data (2-Aminoacetophenone)

-

Hammett Equation Parameters

- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews.

-

Context

values for alkyl groups and

-

pKa Determination Methodology

-

Source: Reijenga, J., et al. (2013).[1] "The determination of pKa values by pharmaceutical researchers". Analytical Chemistry Insights.

- Context: Validation of UV-Vis spectrophotometric titr

-

-

Analogous Compound Properties (4-tert-Butylaniline)

Sources

- 1. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]

- 3. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]

- 4. 1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 2-Amino-5-tert-butylphenyl Ketone Derivatives: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the UV-Vis Absorption Spectra of 2-Amino-5-tert-butylphenyl Ketone Derivatives.

This in-depth guide provides a detailed exploration of the ultraviolet-visible (UV-Vis) absorption spectra of 2-amino-5-tert-butylphenyl ketone derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. By understanding their electronic properties, researchers can better harness their potential in various applications, including as anticancer agents and UV absorbers in ophthalmic materials.[1][2] This document serves as a practical and theoretical resource, offering insights into experimental design, spectral interpretation, and the underlying photophysical principles.

Introduction: The Significance of 2-Aminobenzophenone Scaffolds

2-Aminobenzophenone derivatives form the structural core of numerous biologically active molecules and functional materials.[2] Their utility often stems from their ability to absorb ultraviolet and visible light, a property that is intimately linked to their electronic structure. The strategic placement of substituents, such as the electron-donating amino group and the bulky tert-butyl group, on the phenyl ring system allows for the fine-tuning of their photophysical characteristics. UV-Vis spectroscopy is a fundamental tool for probing these characteristics, providing valuable information about the electronic transitions within the molecule.

Foundational Principles of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed correspond to the energy differences between these orbitals. In the context of 2-amino-5-tert-butylphenyl ketone derivatives, the most relevant electronic transitions are typically:

-

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally intense and occur in molecules with conjugated systems, such as the aromatic rings in the benzophenone core.

-

n → π* (n to pi-star) transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen of the carbonyl group or the nitrogen of the amino group) to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions.[3]

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in a UV-Vis spectrum provide a fingerprint of the molecule's electronic structure.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

A robust experimental methodology is crucial for obtaining reliable and reproducible UV-Vis data. The following protocol outlines the key steps for the analysis of 2-amino-5-tert-butylphenyl ketone derivatives.

Materials and Instrumentation

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.

-

Solvents: Spectroscopic grade solvents are essential to minimize interference from solvent absorption.[4][5] Common choices include ethanol, methanol, cyclohexane, and acetonitrile.

-

Analyte: A pure sample of the 2-amino-5-tert-butylphenyl ketone derivative.

Step-by-Step Procedure

-

Sample Preparation:

-

Prepare a stock solution of the analyte in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance should ideally fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.

-

Set the desired wavelength range for the scan.

-

Perform a baseline correction using a cuvette filled with the pure solvent.

-

-

Spectral Acquisition:

-

Rinse the sample cuvette with the analyte solution before filling it.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each absorption band.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

-

Caption: Experimental workflow for UV-Vis spectral acquisition.

Interpreting the Spectra: Structure-Property Relationships

The UV-Vis spectra of 2-amino-5-tert-butylphenyl ketone derivatives are characterized by several key features that are influenced by their molecular structure.

The Role of Substituents

-

Amino Group (-NH₂): As an electron-donating group, the amino group can cause a bathochromic (red) shift in the π → π* absorption bands.[6] This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO).

-

tert-Butyl Group (-C(CH₃)₃): This bulky, electron-donating alkyl group can have a more subtle effect. While it is also electron-donating, its primary influence may be steric, potentially affecting the planarity of the molecule and, consequently, the extent of conjugation.

-

Carbonyl Group (C=O): The carbonyl group acts as a chromophore and is responsible for the characteristic n → π* transition, which typically appears as a weaker absorption band at longer wavelengths compared to the π → π* transitions.[3]

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the position of the absorption bands.[4][7]

-

π → π* Transitions: In polar solvents, these bands often exhibit a bathochromic (red) shift.[7] This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

-

n → π* Transitions: Conversely, n → π* transitions typically show a hypsochromic (blue) shift in polar solvents.[7] The non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.

| Derivative Example | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) |

| 2-amino-5-tert-butylbenzophenone | Cyclohexane | ~330 | ~390 |

| Ethanol | ~345 | ~380 |

Note: The values in the table are illustrative and can vary depending on the specific derivative and experimental conditions.

The Potential for Tautomerism

In certain 2-aminophenyl ketone derivatives, the possibility of keto-enol tautomerism exists.[8][9] This is an equilibrium between the ketone form and the enol form, where a proton has migrated from the α-carbon to the carbonyl oxygen.[10] The enol form possesses a different conjugated system and therefore will exhibit a distinct UV-Vis spectrum. The position of this equilibrium can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding.[8][11] While typically the keto form is more stable, structural features that stabilize the enol, such as extended conjugation or intramolecular hydrogen bonding, can increase its population.[9]

Caption: Keto-enol tautomerism equilibrium.

Bridging Experiment and Theory: Computational Insights

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), offers a powerful tool for predicting and interpreting the electronic spectra of molecules.[12][13] By calculating the energies of the molecular orbitals and the transition probabilities between them, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. This approach allows for:

-

Assignment of Absorption Bands: Theoretical calculations can help to definitively assign observed absorption bands to specific electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO).

-

Understanding Substituent Effects: The impact of different electron-donating or withdrawing groups on the electronic structure and spectra can be systematically investigated.[13]

-

Probing Tautomeric Equilibria: The relative energies of different tautomers can be calculated to predict their relative stabilities.[14][15]

Caption: A typical computational workflow for spectral prediction.

Conclusion: A Powerful Analytical Tool

UV-Vis spectroscopy, when coupled with a sound understanding of structural and environmental effects, provides invaluable insights into the electronic properties of 2-amino-5-tert-butylphenyl ketone derivatives. This technical guide has outlined the essential experimental and theoretical considerations for researchers in drug discovery and materials science. By leveraging this knowledge, scientists can more effectively design and characterize novel compounds with tailored photophysical properties for a wide range of applications.

References

- US8236053B1 - 2-amino benzophenone UV-absorbers for ophthalmic lens materials - Google Patents. Google Patents.

-

Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity . (2011). Letters in Drug Design & Discovery. Available at: [Link]

-

Solvent Effects in UV-Vis Spectroscopy | PDF | Chemical Polarity - Scribd . Scribd. Available at: [Link]

-

Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare . (2015). SlideShare. Available at: [Link]

-

Substituent effects on the photophysical properties of amino-aurone-derivatives . (2018). Journal of Molecular Modeling. Available at: [Link]

-

What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry . (2019). YouTube. Available at: [Link]

-

Synthesis of 2-Aminomethyl-5-tert-butylphenols - 九州大学 . (1997). Kyushu University Institutional Repository. Available at: [Link]

-

Keto-Enol Tautomerism : Key Points - Master Organic Chemistry . (2022). Master Organic Chemistry. Available at: [Link]

-

Structural and Photophysical Properties of Alkylamino Substituted 2-Arylidene and 2,5-Diarylidene Cyclopentanone Dyes | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines . (1983). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Keto-Enol Tautomerism - Organic Chemistry Tutor . The Organic Chemistry Tutor. Available at: [Link]

-

Keto Enol Tautomerization - Chemistry Steps . (2024). Chemistry Steps. Available at: [Link]

-

2-Aminobenzophenone - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

-

Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. - ResearchGate . ResearchGate. Available at: [Link]

-

2-Aminobenzophenone - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

- Solvent Effects on UV-vis Absorption Spectra of Some Solvatochromic ... - Google Books. Google Books.

-

A convenient method for the preparation of 2-aminobenzophenone derivatives under ultrasonic irradiation - ResearchGate . ResearchGate. Available at: [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry . (2016). Master Organic Chemistry. Available at: [Link]

-

Synthesis and Photophysical Characterization of 2′-Aminochalcones - ResearchGate . ResearchGate. Available at: [Link]

-

Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines - PubMed . (2020). PubMed. Available at: [Link]

-

Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem . Lookchem. Available at: [Link]

-

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate - MDPI . (2023). MDPI. Available at: [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications - MDPI . (2025). MDPI. Available at: [Link]

-

Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives - Scite.ai . Scite.ai. Available at: [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives - SciELO . (2013). SciELO. Available at: [Link]

-

Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols . (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Computational Study of Entangled Two-Photon Absorption in Organic Dyes - ChemRxiv . (2025). ChemRxiv. Available at: [Link]

-

Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC . (2025). PubMed Central. Available at: [Link]

Sources

- 1. US8236053B1 - 2-amino benzophenone UV-absorbers for ophthalmic lens materials - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scite.ai [scite.ai]

- 15. scielo.br [scielo.br]

Methodological & Application

Synthesis of substituted indoles using 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

An Application Guide to the Synthesis of 5-tert-Butyl-Substituted Indoles from 1-(2-Amino-5-tert-butylphenyl)ethan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] This application note provides a detailed guide for the synthesis of 5-tert-butyl-substituted indoles, a privileged substructure in modern drug discovery, utilizing the versatile starting material this compound. We present a robust and accessible protocol based on the principles of the Bischler-Möhlau indole synthesis, detailing the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently generate novel indole derivatives for therapeutic applications.

Introduction: The Significance of the Indole Nucleus

Indole and its derivatives are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[2] The indole core is a fundamental structural motif in many natural products, such as the neurotransmitter serotonin and the hormone melatonin, as well as synthetic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The strategic incorporation of substituents onto the indole ring is a key strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties.[1][3] The tert-butyl group, in particular, is often introduced to enhance metabolic stability and lipophilicity. The precursor, this compound, serves as an ideal starting point for creating a library of 5-tert-butyl-2-substituted indoles, which are of significant interest in contemporary drug development programs.[4]

Synthetic Strategy: The Bischler-Möhlau Approach

Several classical and modern methods exist for indole synthesis, including the Fischer, Reissert, and various transition-metal-catalyzed reactions.[5] For the conversion of an ortho-aminoaryl ketone like this compound, the Bischler-Möhlau synthesis provides a direct and efficient pathway.[6][7][8]

The classical Bischler-Möhlau reaction involves the condensation of an α-halo-ketone with an excess of an aniline, followed by an acid-catalyzed intramolecular cyclization.[8][9] Our protocol adapts this core principle by first synthesizing an α-arylamino-ketone intermediate from the starting material and a suitable α-bromo-ketone, which then undergoes cyclization to form the desired indole.

Reaction Mechanism

The reaction proceeds through two key stages:

-

Nucleophilic Substitution: The primary amine of this compound attacks the electrophilic carbon of the α-bromo-ketone, displacing the bromide ion to form an α-arylamino-ketone intermediate.

-

Electrophilic Aromatic Substitution & Dehydration: Under acidic conditions, the ketone of the intermediate is protonated, activating it for intramolecular attack by the electron-rich benzene ring. This cyclization event is followed by a dehydration cascade, which results in the formation of the aromatic indole ring system.

Caption: Figure 1: Mechanism of the Modified Bischler-Möhlau Synthesis.

Experimental Protocols & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of 5-tert-butyl-2-phenylindole as a representative example. The same general procedure can be applied using different α-bromo-ketones to generate a variety of 2-substituted indoles.

Overall Experimental Workflow

Caption: Figure 2: General Experimental Workflow.

Protocol: Synthesis of 5-tert-Butyl-2-phenyl-1H-indole

Materials and Reagents:

-

This compound

-

2-Bromoacetophenone (α-Bromoacetophenone)

-

Ethanol (Absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl Acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel) and developing chamber

Procedure:

-

Formation of the α-Arylamino-ketone Intermediate:

-

In a 100 mL round-bottom flask, dissolve 1.91 g (10.0 mmol) of this compound in 40 mL of absolute ethanol.

-

Add 1.99 g (10.0 mmol) of 2-bromoacetophenone to the solution at room temperature with magnetic stirring.

-

Stir the mixture for 4-6 hours at room temperature. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

-

Acid-Catalyzed Cyclization and Reflux:

-

To the reaction mixture, slowly add 5 mL of concentrated hydrochloric acid.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain the reflux for 8-12 hours, continuing to monitor the reaction's progress by TLC until the starting intermediate spot has disappeared.

-

-

Workup and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash once with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.[10][11]

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 98:2 to 90:10 Hexanes/Ethyl Acetate).

-

Collect the fractions containing the desired product (visualized by TLC) and combine them.

-

Evaporate the solvent to yield the purified 5-tert-butyl-2-phenyl-1H-indole as a solid.

-

Data and Characterization

Quantitative Data Summary

The following table provides representative data for the synthesis of various 5-tert-butyl-2-substituted indoles using the described protocol.

| R-Group of α-Bromo-ketone (R-CO-CH₂Br) | Resulting 2-Substituent | Typical Yield (%) | Reaction Time (Reflux, h) | Melting Point (°C) |

| Phenyl | 2-Phenyl | 75-85 | 10 | 187-189 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl) | 70-80 | 12 | 195-197 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl) | 72-82 | 12 | 170-172 |

| Methyl | 2-Methyl | 65-75 | 8 | 55-57 |

Expected Spectroscopic Data

Characterization of the final products is crucial for confirming their identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum of an indole will show characteristic signals. The N-H proton typically appears as a broad singlet far downfield (>8.0 ppm). Aromatic protons on the indole core and the 2-substituent will appear in the aromatic region (~7.0-8.0 ppm). The singlet for the nine protons of the tert-butyl group will be a prominent feature around 1.3-1.4 ppm.[12]

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the tert-butyl group (~32 ppm for the quaternary carbon and ~35 ppm for the methyl carbons) and for the sp²-hybridized carbons of the aromatic indole core (typically between 100-140 ppm).[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]⁺, matching the calculated value for the product's chemical formula.[13]

Troubleshooting and Field-Proven Insights

-

Low Yields: If yields are consistently low, ensure all reagents are pure and the ethanol is anhydrous. The intermediate formation step can sometimes be sluggish; extending the initial stirring time at room temperature may be beneficial. In some cases, a stronger acid catalyst or a different solvent may be required, although this can also lead to side products.[6][8]

-

Incomplete Cyclization: If the intermediate persists after prolonged reflux, a small additional charge of acid can be added. However, be cautious, as overly harsh acidic conditions can lead to degradation. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Bischler-Möhlau type reactions and can be considered as an alternative heating method.[11]

-

Purification Challenges: Indoles can sometimes be sensitive. Avoid prolonged exposure to strong light and air during purification. If the product is difficult to separate from non-polar impurities, adjusting the polarity of the chromatography eluent system is key. A slow, shallow gradient is often more effective than a steep one.

Conclusion

The protocol detailed in this application note provides a reliable and versatile method for the synthesis of 5-tert-butyl-substituted indoles from the readily available precursor this compound. By modifying the α-bromo-ketone coupling partner, a diverse range of 2-substituted indoles can be generated, providing a powerful tool for medicinal chemists in the exploration of new chemical space for drug discovery. The straightforward procedure, coupled with robust purification and characterization techniques, makes this an accessible and valuable synthesis for any research laboratory.

References

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Chemistry, Applications, and Synthesis Methods of Indole Deriv

- Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE.

- purification techniques for indole-5,6-quinone

- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. Bioengineer.org.

- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.

- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz

- Bischler-Möhlau indole synthesis. Semantic Scholar.

- Recent advances in the synthesis of indoles and their applic

- Bischler–Möhlau indole synthesis. Wikipedia.

- Optical properties of 3-substituted indoles. RSC Publishing.

- WO2010004580A2 - Process for preparing indole derivatives.

- Optical properties of 3-substituted indoles. RSC Publishing.

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret

- Bischler–Möhlau indole synthesis | 5 Publications | 202 Cit

- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed.

- Bischler-Möhlau Indole Synthesis Mechanism | Organic Chemistry. YouTube.

- US5085991A - Process of preparing purified aqueous indole solution.

- Fischer indole synthesis. Wikipedia.

- Indoles Synthesis. Unknown Source.

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Unknown Source.

- Fischer Indole Synthesis. SynArchive.

- One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cycliz

- Fischer Indole Synthesis | TCI EUROPE N.V.. Tokyo Chemical Industry.

- Fischer Indole Synthesis. Organic Chemistry Portal.

- Synthesis of indoles. Organic Chemistry Portal.

- Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

- Indole synthesis: a review and proposed classific

- Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica.

- Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformyl

- A Review of the Indole Synthesis Reaction System.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bioengineer.org [bioengineer.org]

- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.rsc.org [pubs.rsc.org]

Application Note: Strategic Utilization of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in Heterocyclic Scaffold Synthesis

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the strategic utilization of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one (CAS 53498-38-3), a specialized intermediate offering a unique combination of steric bulk and lipophilicity essential for modulating the pharmacokinetics of drug candidates.

Executive Summary & Therapeutic Relevance

This compound is a privileged "ortho-amino ketone" scaffold. Its value lies in the 5-tert-butyl group , a bulky, lipophilic substituent that resists metabolic oxidation (unlike methyl or ethyl groups) and significantly enhances the membrane permeability of the final drug molecule.

Primary Applications: